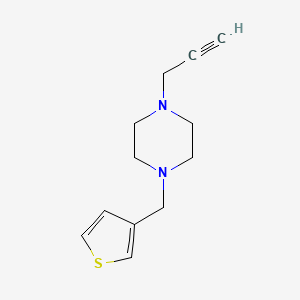

1-Prop-2-ynyl-4-(thiophen-3-ylmethyl)piperazine

Description

Properties

IUPAC Name |

1-prop-2-ynyl-4-(thiophen-3-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-2-4-13-5-7-14(8-6-13)10-12-3-9-15-11-12/h1,3,9,11H,4-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVDCIFKARQPHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Prop-2-ynyl-4-(thiophen-3-ylmethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of piperazine synthesis, such as cyclization and aza-Michael addition, can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Prop-2-ynyl-4-(thiophen-3-ylmethyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-Prop-2-ynyl-4-(thiophen-3-ylmethyl)piperazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-Prop-2-ynyl-4-(thiophen-3-ylmethyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural Analogues

1-(Thiophen-3-ylmethyl)piperazine

- Structure : Lacks the propargyl group at N1 but retains the thiophen-3-ylmethyl substituent at N3.

- Properties: This simpler analog is commercially available and serves as a precursor for more complex derivatives.

1-(Benzo[b]thiophen-4-yl)-4-(2-oxo-2-phenylethyl)piperazine (Compound K2)

- Structure : Features a benzo[b]thiophene substituent (larger aromatic system) and a 2-oxo-2-phenylethyl group instead of propargyl.

- Activity: Exhibits potent antimicrobial activity against Pseudomonas aeruginosa (MIC = 12.5 μg/mL), surpassing the standard drug chloramphenicol . The extended aromatic system may enhance hydrophobic interactions with microbial targets compared to the simpler thiophene in the target compound .

(S)-(+)-1-[4-[2-(Diphenylmethoxy)ethyl]piperazinyl]-3-phenylpropan-2-ol (Compound 8)

- Structure : Contains a diphenylmethoxyethyl group and a hydroxylated phenylpropyl chain.

- Activity : A highly selective dopamine transporter (DAT) ligand with minimal serotonin transporter (SERT) affinity. The hydroxyl group and phenylpropyl chain are critical for DAT selectivity and in vivo potency .

Functional Analogues

Antimicrobial Piperazine Derivatives

- Key Features: Electronegative substituents (e.g., nitrogen, oxygen, sulfur) enhance antimicrobial activity by improving target binding or membrane penetration. For example: Pyrimidine-incorporated piperazines: MIC values range from 62.5–250 μg/mL against Staphylococcus aureus and Candida albicans .

Piperazine-Based CO2 Capture Agents

- Example: Piperazine/nitric acid co-impregnated activated carbon (BAC) demonstrates superior CO2 adsorption due to synergistic amine-carboxylic acid interactions .

Structural and Electronic Comparisons

Bond Lengths and Conformational Changes

- Piperazine Ring Geometry : In palladium(II) complexes, piperazine N–C bond lengths increase from 1.457–1.465 Å (free ligand) to 1.505–1.512 Å (complexed), while bond angles (e.g., C3–N1–C5) decrease from 111.2° to 108.0° upon metal coordination . These changes suggest that substituents like propargyl or thiophen-3-ylmethyl may similarly distort the piperazine ring, affecting ligand-receptor interactions .

Substituent Effects

- Propargyl Group : The sp-hybridized carbons in the propargyl moiety may increase rigidity and reactivity, enabling covalent binding or participation in cycloaddition reactions. This contrasts with hydroxyl or phenyl groups in analogs like Compound 8, which rely on hydrogen bonding and van der Waals interactions .

- Thiophene vs.

Biological Activity

1-Prop-2-ynyl-4-(thiophen-3-ylmethyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a unique substitution pattern that influences its biological activity. The compound's structure can be represented as follows:

This structure contains a piperazine core, which is known for its versatility in drug design, and a thiophene moiety that enhances its pharmacological properties.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects such as:

- Inhibition of Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some tested strains are summarized in the following table:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.030 |

| Pseudomonas aeruginosa | 0.060 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce cell death in various cancer cell lines through mechanisms such as necroptosis and apoptosis. Notably, one study demonstrated that the compound inhibited the proliferation of K562 leukemic cells with an IC50 value of approximately 10 µM.

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives, including this compound:

- Study on Antileukemic Activity : A study focused on the effects of piperazine derivatives on K562 cells revealed that treatment with 1-prop-2-ynyl derivatives led to increased expression of necroptotic markers, suggesting a novel approach for overcoming chemoresistance in leukemia .

- Antimicrobial Screening : In another investigation, a library of piperazine compounds was screened for antimicrobial activity, with several derivatives showing promising results against resistant bacterial strains .

Comparative Analysis

When compared to other piperazine derivatives, such as Trimetazidine and Aripiprazole, 1-prop-2-ynyl derivatives exhibit distinct biological profiles due to their unique thiophene substitutions. This positional isomerism can significantly influence binding affinities and selectivities towards biological targets.

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR are essential for verifying the piperazine ring protons (δ 2.5–3.5 ppm) and propargyl/thiophenyl substituents. The thiophen-3-ylmethyl group shows distinct aromatic protons (δ 6.8–7.4 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- DFT Calculations : Used to predict vibrational frequencies (IR) and compare with experimental data, ensuring alignment between synthesized and theoretical structures .

How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Advanced Research Question

SAR studies should systematically modify the propargyl or thiophenyl groups and assess impacts on target binding. For example:

- Replace the propargyl group with alkyl/aryl variants to probe steric effects.

- Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the thiophene ring to modulate electronic properties.

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like serotonin or dopamine transporters. Validate with in vitro assays (e.g., enzyme inhibition) .

- Reference compounds with antiarrhythmic or anticancer activity (e.g., 1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine) provide SAR benchmarks .

What methodologies resolve contradictions in reported biological activity data for piperazine derivatives?

Advanced Research Question

Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

- Reproducibility Checks : Replicate experiments using identical cell lines (e.g., HEK293 for receptor studies) and assay protocols (e.g., IC determination via fluorometric assays).

- Purity Analysis : Employ HPLC (>95% purity thresholds) to exclude confounding effects from synthetic byproducts.

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC) and adjust for variables like solvent (DMSO vs. saline) .

How should molecular docking studies be optimized for piperazine-based ligands?

Advanced Research Question

- Ligand Preparation : Generate 3D conformers with software like Open Babel, ensuring correct protonation states (e.g., piperazine nitrogen at physiological pH).

- Receptor Selection : Use high-resolution X-ray structures (e.g., PDB ID 4XP1 for dopamine D3 receptor) and define binding pockets with residues critical for piperazine interactions (e.g., Asp110 for hydrogen bonding).

- Scoring Functions : Combine docking scores (e.g., Glide XP) with molecular dynamics simulations (e.g., Desmond) to assess binding stability over 100 ns trajectories .

What safety protocols are mandatory for handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent degradation.

- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.